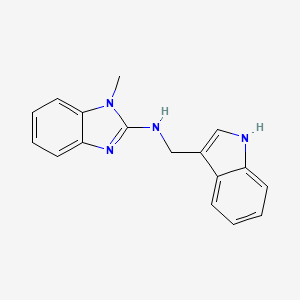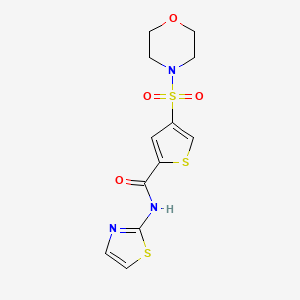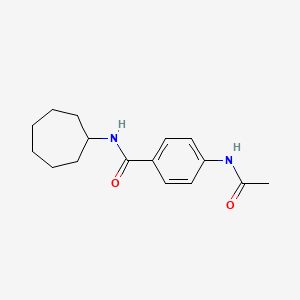![molecular formula C14H16N2O2S B5536080 ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5536080.png)
ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate is a chemical compound with the molecular formula C14H16N2O2S . It belongs to the class of quinazoline derivatives .
Molecular Structure Analysis
The molecular structure of ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate consists of a quinazoline ring, which is a type of N-containing heterocyclic compound . The quinazoline ring is substituted at the 4 and 7 positions with methyl groups, and at the 2 position with a thioacetate group .Wissenschaftliche Forschungsanwendungen
Quinazolinone Derivatives from Streptomyces Isolates
Research on Streptomyces isolates led to the isolation of several quinazolinone derivatives, including new natural products with no activity against specific microalgae, fungi, yeast, and bacteria. This study contributes to the understanding of quinazolinone diversity in nature and its potential application in discovering new compounds with specific biological activities (Maskey et al., 2004).
Pharmacological Study of Ethyl Quinazolinyl-Pyrazole Acetates
A pharmacological exploration of ethyl quinazolinyl-pyrazole acetates revealed that certain derivatives exhibit more potent analgesic and anti-inflammatory activities than standard drugs, with reduced ulcerogenic effects and toxicity. This study highlights the therapeutic potential of quinazolinone derivatives in pain and inflammation management (Daidone et al., 1994).
Synthesis Techniques and Antineoplastic Properties
The synthesis of quinazolinone derivatives with antineoplastic properties showcases the potential of these compounds in cancer therapy. The study demonstrates the chemical pathways to synthesize and evaluate the anticancer activities of these derivatives, indicating a promising area for developing new anticancer agents (Markosyan et al., 2014).
Corrosion Inhibition Efficiencies
Quantum chemical calculations on quinoxalines, including compounds structurally related to ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate, were performed to understand their potential as corrosion inhibitors for copper in nitric acid. This study illustrates the application of quinazoline derivatives in materials science, particularly in corrosion protection (Zarrouk et al., 2014).
Zukünftige Richtungen
Given the wide range of biological activities exhibited by quinazoline derivatives, there is significant potential for future research into compounds like ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate . This could include further investigation into their synthesis methods, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards. Such research could contribute to the development of new pharmaceuticals and other applications.
Eigenschaften
IUPAC Name |
ethyl 2-(4,7-dimethylquinazolin-2-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-13(17)8-19-14-15-10(3)11-6-5-9(2)7-12(11)16-14/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSIWVNMZNMUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=C2C=CC(=CC2=N1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,7-Dimethyl-quinazolin-2-ylsulfanyl)-acetic acid ethyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5536004.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5536009.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5536036.png)
![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)
![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)
![4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)
![3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5536050.png)

methanone](/img/structure/B5536064.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)


![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)